4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine
Overview
Description
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted oxazolo[4,3-c]pyridines.
Scientific Research Applications
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in biological pathways, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar fused ring system and have been investigated for their biological activities.
Uniqueness
4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRJCVVNLHTLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530650 | |
Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61112-00-3 | |
Record name | 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00530650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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